IIK7, solid

Description

Contextualization within Contemporary Chemical Science

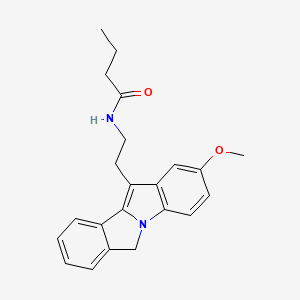

The chemical compound IIK7, scientifically known as N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine, is a synthetic tetracyclic analogue of melatonin (B1676174). nih.gov Its development is situated within the broader scientific pursuit of creating highly selective ligands to probe the distinct functions of biological receptors. nih.gov In contemporary medicinal chemistry and chemical biology, a significant challenge lies in differentiating the signaling pathways and physiological actions of closely related receptor subtypes, such as the melatonin receptors MT1 and MT2. nih.gov Melatonin itself, a neurohormone, interacts with both MT1 and MT2 receptors, which are G protein-coupled receptors involved in regulating circadian rhythms and other physiological processes. nih.govnih.gov

The synthesis of IIK7 was part of a research effort to explore the structure-activity relationships of melatonin analogues, specifically investigating the role of the indole (B1671886) nitrogen region of melatonin in how it binds to its receptors. nih.gov The creation of compounds like IIK7, which exhibit significant selectivity for one receptor subtype over another, provides powerful tools for the scientific community. nih.govscbt.com These selective probes are crucial for dissecting the specific contributions of each receptor to complex biological systems, an endeavor that is often hindered by the non-selective nature of endogenous ligands or first-generation synthetic molecules. nih.gov

Significance of IIK7 in Fundamental Chemical Studies

The primary significance of IIK7 in fundamental chemical and biological research lies in its high selectivity as a melatonin receptor agonist. nih.govmdpi.com It functions as a full agonist at the MT2 receptor subtype while acting as only a partial agonist at the MT1 receptor. nih.govresearchgate.net Research has demonstrated that IIK7 possesses a binding affinity for the MT2 receptor that is approximately 90-fold higher than for the MT1 receptor. nih.govresearchgate.net This high degree of selectivity makes IIK7 an invaluable tool for isolating and studying the specific physiological and cellular functions mediated by the MT2 receptor, independent of MT1 activation. nih.govnih.gov

The molecular structure of IIK7, a tetracyclic system, was achieved through the cyclization of the 2-benzyl group of precursor molecules, constraining its orientation. nih.gov This structural modification was key to achieving its high affinity and selectivity for the MT2 receptor. nih.gov It provided fundamental insights into the structural topology of the melatonin receptor binding sites, suggesting that the binding pocket of the MT2 receptor is less sterically demanding in the region corresponding to the indole nitrogen of melatonin than the MT1 receptor is. nih.gov Chemically, IIK7 is described as having notable reactivity as an acid halide, with a propensity for nucleophilic acyl substitution, a characteristic enhanced by the presence of halogen atoms that increase its electrophilic nature. scbt.com Furthermore, its distinct steric configuration influences its solubility in various solvents. scbt.com

The utility of IIK7 in fundamental research is demonstrated by its application in studies designed to distinguish the roles of MT1 and MT2 receptors. For instance, research utilizing IIK7 has suggested that the sleep-promoting effects of melatonin are likely mediated through the activation of the MT2 receptor subtype. nih.gov

Table 1: Physicochemical and Receptor Binding Properties of IIK7

This interactive table summarizes key identifiers and research findings related to the binding affinity of IIK7 for melatonin receptors.

| Property | Value | Reference |

| Full Chemical Name | N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine | nih.gov |

| CAS Number | Not specified in results | |

| Receptor Target | Melatonin Receptor Type 2 (MT2) | nih.govmdpi.com |

| MT2 Receptor Affinity (pKᵢ) | ~9.25 (equivalent to 0.05 nM Ki) | nih.gov |

| MT1 Receptor Affinity (pKᵢ) | ~7.27 (Ki not specified) | nih.gov |

| Selectivity | ~90-fold for MT2 over MT1 | nih.govresearchgate.net |

| Receptor Activity | Full agonist at MT2, partial agonist at MT1 | nih.govresearchgate.net |

Overview of Research Trajectories for Solid-State Organic Compounds

Research into solid-state organic compounds is a dynamic and expanding field in chemistry and materials science. The trajectory of this research has moved from studying classical aromatic crystals, like anthracene, to the design and synthesis of novel, complex frameworks with tailored properties. rsc.org A significant advantage of organic solid-state materials is their potential for low cost, facile production, structural flexibility, and tunable performance, which has driven interest in their application for radiation detection, medical imaging, and security identification. rsc.org

A major research thrust is the development of crystalline porous organic polymers, such as Covalent Organic Frameworks (COFs). mdpi.com These materials are constructed from light elements linked by strong covalent bonds to form periodic and porous structures. mdpi.com The tunable pore sizes and large surface areas of COFs make them promising candidates for applications like solid-state electrolytes in next-generation batteries. mdpi.com The synthesis of these materials often relies on dynamic covalent chemistry, which allows for "error checking" during formation to yield highly stable and ordered crystalline structures. mdpi.com

The characterization and theoretical understanding of solid-state organic materials heavily rely on advanced analytical and computational methods. X-ray diffraction remains a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. iastate.edu Beyond static structure, understanding the dynamic processes within the solid state is crucial. Methodologies such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe motional processes. acs.org Furthermore, computational chemistry, particularly molecular dynamics (MD) and Monte Carlo simulations, plays a vital role. researchgate.net These simulation techniques allow researchers to construct molecular trajectories, predict material properties like ionic conductivity, and understand complex phenomena at the atomic level, providing indispensable insights that guide the design of new solid-state organic materials. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide |

InChI |

InChI=1S/C22H24N2O2/c1-3-6-21(25)23-12-11-18-19-13-16(26-2)9-10-20(19)24-14-15-7-4-5-8-17(15)22(18)24/h4-5,7-10,13H,3,6,11-12,14H2,1-2H3,(H,23,25) |

InChI Key |

RQYIUGOJQFWLAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCC1=C2C3=CC=CC=C3CN2C4=C1C=C(C=C4)OC |

Synonyms |

IIK7 N-butanoyl-2-(2-methoxy-6H-isoindolo(2,1-a)indol-11-yl)ethanamine |

Origin of Product |

United States |

Synthetic Methodologies for Iik7

Historical Development of IIK7 Synthetic Routes

The synthesis of IIK7 is part of a broader effort to develop conformationally restricted melatonin (B1676174) analogues to probe the structure and function of melatonin receptors. ucl.ac.ukucl.ac.uk The development of synthetic routes to IIK7 and its core isoindolo[2,1-a]indole structure has evolved from classical indole (B1671886) syntheses to more sophisticated transition-metal-catalyzed methods.

Early Chemical Approaches and Challenges

Early approaches to the synthesis of indole alkaloids, the broader class to which IIK7 belongs, relied on well-established named reactions such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. jpionline.orgbeilstein-journals.org However, the construction of the complex, fused tetracyclic system of IIK7 presented significant challenges. These early methods often required harsh reaction conditions, offered limited control over regioselectivity, and could be inefficient for the synthesis of highly substituted and complex indole derivatives.

Evolution of Reaction Pathways and Precursor Chemistry

The evolution of synthetic pathways towards IIK7 and related compounds has been marked by the advent of transition-metal catalysis. The development of methods for the synthesis of the 6H-isoindolo[2,1-a]indol-6-one core, a key intermediate, highlights this progression. beilstein-journals.org The focus shifted from traditional cyclization methods to more efficient and versatile catalytic processes.

The precursor chemistry for the synthesis of the 6H-isoindolo[2,1-a]indole core typically involves derivatives of 2-arylindoles. researchgate.netnih.gov The evolution in this area has seen a move away from less efficient, multi-step preparations of these precursors towards more streamlined approaches. The development of new catalytic reactions has also influenced the design and accessibility of the necessary starting materials.

Contemporary Chemical Synthesis Strategies for IIK7

Modern synthetic strategies for IIK7 and its core structure are dominated by powerful transition-metal-catalyzed reactions that allow for the efficient construction of the tetracyclic framework. These methods offer greater control over the synthesis and provide access to a wider range of analogues for structure-activity relationship studies.

Total Synthesis Routes to the IIK7 Molecular Core

The total synthesis of the 6H-isoindolo[2,1-a]indol-6-one molecular core, a crucial precursor to IIK7, has been achieved through various contemporary catalytic methods. These routes primarily focus on the efficient formation of the fused ring system from readily available starting materials.

Palladium-Catalyzed Synthesis:

Palladium catalysis has been extensively used for the synthesis of the 6H-isoindolo[2,1-a]indol-6-one core. One common approach involves the palladium-catalyzed cyclocarbonylation of 2-(2-haloaryl)indoles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction introduces a carbonyl group and facilitates the cyclization to form the desired tetracyclic ketone. Different palladium catalysts and reaction conditions have been explored to optimize this transformation. For instance, a one-step synthesis has been developed via a tandem Pd-catalyzed aminocarbonylation and C-H activation. acs.org

| Catalyst System | Substrate | Conditions | Yield | Reference |

| PdCl₂(PPh₃)₂ / PPh₃ | 2-(2-bromophenyl)-1H-indoles | CO (10 bar), Et₃N, Toluene, 110°C, 5h | High | beilstein-journals.org |

| Pd(OAc)₂ / BuPAd₂ | 2-(2-haloaryl)indoles | CO, Base | Good to Excellent | beilstein-journals.org |

| Pd(OAc)₂ / PPh₃ | 2-(2-iodophenyl)-1H-indoles | CO (20 bar), K₂CO₃, Toluene, 100°C, 24h | Good to Excellent | beilstein-journals.org |

| Pd(TFA)₂ / dppp | 2-(1H-indol-2-yl)phenyl tosylates | CO (10 bar), Base, CH₃CN, 160°C | up to 91% | beilstein-journals.org |

Rhodium-Catalyzed Synthesis:

Rhodium catalysts have also proven effective for the synthesis of the 6H-isoindolo[2,1-a]indol-6-one skeleton. A notable method is the rhodium-catalyzed NH-indole-directed C-H carbonylation of 2-arylindoles with carbon monoxide. researchgate.netnih.gov This reaction proceeds through the cleavage of N-H and C-H bonds, followed by the insertion of carbon monoxide to form the cyclic ketone. Mechanistic studies suggest the formation of a five-membered rhodacycle intermediate. researchgate.net Another approach involves the oxidative annulation of aryl indoles with alkenes catalyzed by rhodium, using molecular oxygen as the oxidant. nih.gov

| Catalyst System | Substrate | Conditions | Yield | Reference |

| [CpRhCl₂]₂ | 2-arylindoles | CO (1 bar), Oxidant, Xylene, 110°C, 24h | Good | beilstein-journals.org |

| [CpRhCl₂]₂ / n-Bu₄NOAc | 2-phenyl-1H-indole and n-butyl acrylate | Air, Xylenes, 140°C | 93% | mdpi.com |

Once the 6H-isoindolo[2,1-a]indol-6-one core is synthesized, further functionalization is required to complete the synthesis of IIK7. This would involve the introduction of the methoxy (B1213986) group and the butanoylethanamine side chain at the appropriate positions.

Semi-Synthetic and Derivatization Approaches from Related Chemical Scaffolds

Semi-synthetic approaches and the derivatization of related chemical scaffolds are crucial for exploring the structure-activity relationships of melatonin analogues like IIK7. These methods allow for the modification of a common intermediate to generate a library of related compounds.

The 6H-isoindolo[2,1-a]indol-6-one core serves as a versatile platform for such derivatization. researchgate.net Modifications can be made to various parts of the molecule, including the aromatic rings and the lactam functionality. For example, the carbonyl group of the lactam can be reduced to an alcohol, which can then be further transformed. researchgate.net

Derivatization strategies for melatonin analogues often focus on modifying the indole core and the side chains to investigate their impact on receptor binding and selectivity. nih.govresearchgate.net For instance, the introduction of different substituents on the aromatic rings or altering the length and nature of the N-acyl group can significantly affect the pharmacological properties of the resulting compounds. The synthesis of a series of tetracyclic analogues, including IIK7, was undertaken to explore the role of the indole nitrogen region in ligand binding. nih.gov

Application of Green Chemistry Principles in IIK7 Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. While specific studies on the green synthesis of IIK7 are not extensively documented, the general principles of green chemistry can be applied to the synthesis of complex indole alkaloids.

Key principles of green chemistry relevant to the synthesis of IIK7 include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the palladium- and rhodium-catalyzed methods for the synthesis of the IIK7 core, are inherently more atom-economical than stoichiometric reactions. beilstein-journals.orgresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The contemporary synthesis strategies for the IIK7 core heavily rely on catalysis. beilstein-journals.orgresearchgate.netnih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area in organic synthesis. Microwave-assisted synthesis under solvent-free conditions has been explored for the synthesis of indole alkaloids. rsc.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The development of more active catalysts that can operate under milder conditions is a key goal in green chemistry.

Use of Renewable Feedstocks: While the precursors for IIK7 are typically derived from petrochemical sources, there is growing interest in using bio-based starting materials for the synthesis of pharmaceuticals.

The application of photoredox catalysis, which uses visible light to drive chemical reactions, is an emerging green technology that has been applied to the synthesis of indole alkaloids and could potentially be adapted for the synthesis of IIK7. acs.orgnih.gov

Purification and Isolation Techniques for Solid IIK7

The final step in any chemical synthesis is the purification of the crude product to remove unreacted starting materials, by-products, and other impurities. acs.org For a solid organic compound like IIK7, this is typically achieved through recrystallization and chromatographic methods.

Crystallization is a primary technique for purifying solid compounds. angenechemical.com The process relies on the principle that the solubility of a compound in a solvent changes with temperature. uomustansiriyah.edu.iqmnstate.edu An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while impurities tend to remain dissolved. nih.govuomustansiriyah.edu.iq

Selection of a Recrystallization Solvent: The choice of solvent is critical for effective purification. pitt.edumnstate.edu An ideal solvent should:

Dissolve the compound (IIK7) sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. pitt.edu

Either dissolve impurities very well at all temperatures or not at all, allowing for their removal by filtration. uomustansiriyah.edu.iq

Not react chemically with the compound. pitt.edu

Be sufficiently volatile to be easily removed from the purified crystals. uomustansiriyah.edu.iq

One study noted that IIK7 dissolves readily in Dimethyl sulfoxide (B87167) (DMSO) but precipitates when added to saline, which suggests high polarity. nih.gov For compounds with such characteristics, a mixed-solvent system is often employed for recrystallization. Common solvent pairs include ethanol/water, acetone/hexanes, or ethyl acetate (B1210297)/hexanes. rochester.edu The process would involve dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the solid followed by slow cooling would then induce crystallization.

General Recrystallization Procedure:

Dissolution of the crude solid in a minimal volume of a hot, appropriate solvent or solvent mixture.

If insoluble impurities are present, a hot gravity filtration step is performed.

The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. mnstate.edu

The pure crystals are collected by vacuum filtration.

The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

The purified solid is dried to remove residual solvent.

Without experimental data, a specific solvent system for IIK7 cannot be definitively stated. A hypothetical data table for optimizing such a process is presented below for illustrative purposes.

Table 1: Hypothetical Solvent Screening for IIK7 Recrystallization

| Solvent/Solvent System | Solubility at 25 °C | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Water | Insoluble | Insoluble | None |

| Ethanol | Sparingly Soluble | Soluble | Yes, small needles |

| Ethyl Acetate | Soluble | Very Soluble | Poor recovery |

| Hexanes | Insoluble | Insoluble | None |

| Ethanol/Water (80:20) | Sparingly Soluble | Soluble | Yes, well-formed prisms |

| Ethyl Acetate/Hexanes (50:50) | Slightly Soluble | Soluble | Oiled out |

Note: This table is illustrative and not based on experimental results for IIK7.

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rochester.edu For organic compounds like IIK7, flash column chromatography is a standard and effective method.

Flash Column Chromatography: This technique uses a solid stationary phase, typically silica (B1680970) gel, packed into a column. kanto.co.jp The crude compound is loaded onto the top of the column, and a liquid mobile phase (eluent) is pushed through the column under pressure. Components separate based on their polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.

Methodology for IIK7 Purification via Flash Chromatography:

Solvent System Selection: The first step is to determine an appropriate mobile phase, usually a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). mit.edu This is optimized using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Column Packing: A glass column is carefully packed with silica gel as a slurry in the chosen non-polar solvent to ensure a uniform bed.

Sample Loading: The crude IIK7 is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.

Elution: The mobile phase is passed through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to improve separation.

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure compound.

Isolation: Fractions containing the pure IIK7 are combined, and the solvent is removed under reduced pressure to yield the purified solid.

A dissertation describing the synthesis of a closely related analog used a gradient elution of ethyl acetate in petroleum spirit for purification on a silica column. ucl.ac.uk This suggests a similar system would likely be effective for IIK7.

Table 2: Representative Data from a Flash Chromatography Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient: 20% to 50% Ethyl Acetate in Hexanes |

| TLC Analysis (30% EtOAc/Hexanes) | Impurity A: Rf = 0.8 |

| IIK7 (Product): Rf = 0.35 | |

| Impurity B: Rf = 0.1 | |

| Fractions Collected | 1-5 (Impurity A) |

| 6-12 (Pure IIK7) | |

| 13-15 (Mixed Fractions) | |

| 16-20 (Impurity B) |

Note: This table represents typical data from a flash chromatography experiment and is not based on a documented purification of IIK7.

Advanced Structural Characterization of Iik7 in Solid Phase

Crystallographic Analysis of IIK7 Single Crystals

Crystallographic methods provide unparalleled insight into the ordered arrangement of molecules within a crystal lattice. Through the diffraction of X-rays, neutrons, and electrons, the fundamental building blocks of the IIK7 crystal structure, including its unit cell dimensions and the spatial arrangement of its constituent atoms, have been determined.

X-ray Diffraction (XRD) for Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of crystalline compounds. Analysis of IIK7 single crystals grown from a melt microdroplet has yielded high-resolution structural data. rsc.org The compound crystallizes in the triclinic space group P-1. rsc.org

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline material, confirming the phase purity and identifying the characteristic diffraction peaks of a given crystalline form. google.comresearchgate.net PXRD patterns for a crystalline form of IIK7 show distinct peaks at 2θ angles of 6.45°, 8.20°, 11.32°, 12.90°, and 14.02° when using Cu-Kα radiation. google.com Studies on various solid dispersions of IIK7 have shown that conversion from a crystalline to an amorphous state results in the reduction of peak height and intensity. mdpi.com

Table 1: Crystallographic Data for IIK7 from Single-Crystal XRD This table is based on data for a representative crystalline form.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 rsc.org |

| a (Å) | 8.8110(10) rsc.org |

| b (Å) | 9.6610(2) rsc.org |

| c (Å) | 12.4893(2) rsc.org |

| α (°) | 93.6600(10) rsc.org |

| β (°) | 97.5860(10) rsc.org |

| γ (°) | 101.8710(10) rsc.org |

| Volume (ų) | 1026.74 rsc.org |

| Z | 2 rsc.org |

Neutron Diffraction for Light Atom Localization and Intermolecular Interactions

While X-ray diffraction is powerful, it struggles to precisely locate light atoms, particularly hydrogen. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, providing highly accurate positions for hydrogen atoms. stfc.ac.ukmdpi.com This capability is crucial for understanding hydrogen bonding networks, which significantly influence the crystal packing and polymorphism of organic molecules like IIK7. stfc.ac.uk

In single-crystal neutron diffraction studies of small organic molecules, the accurate localization of hydrogen atoms allows for a detailed description of hydrogen bonds and other weak intermolecular interactions that dictate the supramolecular architecture. ill.euworldscientific.com Though data acquisition can be more time-consuming and requires larger crystals than XRD, the resulting structural refinement is of a much higher level of significance for proton positions. stfc.ac.ukill.eu For microcrystalline samples where large single crystals are unavailable, neutron powder diffraction can also yield accurate structural data. mdpi.comresearchgate.net

Electron Diffraction for Microcrystalline Sample Characterization

For materials that resist the growth of large single crystals suitable for X-ray or neutron diffraction, microcrystal electron diffraction (MicroED) has emerged as a transformative technique. tricliniclabs.comnih.gov MicroED can determine high-resolution crystal structures from crystals that are orders of magnitude smaller, often from what appears to be a powder. tricliniclabs.comresearchgate.net

This technique is particularly valuable for analyzing complex organic compounds and identifying different polymorphic forms that may exist only as microcrystals. tricliniclabs.comacs.orgiucr.org By combining electron microscopy with crystallographic principles, MicroED provides unit cell parameters and can solve the full crystal structure from nano- or micrometer-sized crystals, making it a powerful tool for the solid-state characterization of compounds like IIK7 when single crystal growth is challenging. nih.govresearchgate.net

Spectroscopic Probes of Solid IIK7

Spectroscopic techniques provide complementary information to diffraction methods by probing the local chemical environments, functional groups, and molecular vibrations within the solid material.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Local Chemical Environments and Dynamics

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the local environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹H) in a solid sample. It is highly sensitive to the polymorphic form of a compound, as different crystal packing and molecular conformations lead to distinct chemical shifts. iucr.org

For IIK7, ¹H and ¹³C ssNMR spectra would provide a fingerprint of its solid form. The ¹³C cross-polarization magic angle spinning (CPMAS) experiment is widely used to identify the number of crystallographically inequivalent molecules in the unit cell and to characterize crystalline polymorphism. iucr.org Predicted ¹H NMR and ¹³C NMR spectra serve as a reference for experimental data. While specific experimental ssNMR data for IIK7 is not publicly available, typical ¹H NMR chemical shifts in solution (CDCl₃) for the core structure are observed for protons on the quinazoline (B50416) ring system and its substituents. newdrugapprovals.org These solution-state values provide a basis for comparison with solid-state spectra, where peak broadening and shifts are expected due to packing effects.

Table 2: Predicted NMR Data for Core IIK7 Structure Data based on characteristic shifts for the gefitinib (B1684475) molecular structure.

| Nucleus | Predicted Chemical Shift Range (ppm) | Associated Functional Group |

|---|---|---|

| ¹³C | 100 - 160 | Aromatic/Quinazoline Carbons |

| ¹³C | 55 - 70 | Aliphatic Carbons (propoxy, morpholino) |

| ¹³C | 56 | Methoxy (B1213986) Carbon |

| ¹H | 7.0 - 8.7 | Aromatic/Quinazoline Protons |

| ¹H | ~9.6 | Amine (NH) Proton nih.gov |

| ¹H | 2.0 - 4.2 | Aliphatic Protons (propoxy, morpholino) newdrugapprovals.org |

| ¹H | ~3.9 | Methoxy Protons newdrugapprovals.org |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Lattice Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about the crystalline state through the analysis of low-frequency lattice modes.

The FTIR spectrum of pure IIK7 exhibits several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.comnih.govsemanticscholar.org These spectra are sensitive to intermolecular interactions, and changes in peak position or shape can indicate the formation of new solid forms, such as cocrystals or amorphous dispersions. mdpi.comiucr.orgacs.org Raman spectroscopy offers complementary information, particularly for non-polar bonds, and can detect the formation of disulfide bonds in derivatized structures at characteristic peaks around 507 cm⁻¹. rsc.org

Table 3: Key FTIR Vibrational Frequencies for Solid IIK7

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3400 | N-H Stretch | nih.gov |

| ~2956 | C-H Stretch (Alkyl) | nih.gov |

| ~1625 | C=N / C=C Stretch (Aromatic) | nih.gov |

| ~1500 | Aryl C-H Bend | nih.gov |

| ~1110 | C-O Stretch (Ether) | nih.gov |

| ~1028 | C-F Stretch | nih.gov |

Electronic Absorption and Emission Spectroscopy for Solid-State Electronic Transitions

Electronic spectroscopy provides insights into the electron transition energies within the molecule.

Electronic Absorption Spectroscopy: Studies on IIK7 in solution have identified a maximum absorbance at a wavelength of 220 nm. mdpi.com This absorption is attributed to π-π* transitions within the aromatic rings of the isoindolo[2,1-a]indole core. In the solid state, these absorption bands may exhibit bathochromic (red) or hypsochromic (blue) shifts due to intermolecular interactions and crystal packing effects. A hypothetical solid-state UV-Vis absorption spectrum would be essential to compare with the solution-phase data to understand these packing effects.

Emission Spectroscopy (Fluorescence): The fluorescence properties of IIK7 in the solid state would provide further information on its electronic structure and intermolecular interactions. Upon excitation at its absorption maximum, the resulting emission spectrum would reveal the energy of its excited state. Factors such as polymorphism could significantly influence the solid-state emission characteristics, with different crystalline forms potentially exhibiting distinct emission maxima and quantum yields.

| Spectroscopic Parameter | Reported Value (in solution) | Expected Solid-State Characteristics |

| Absorption Maximum (λmax) | 220 nm mdpi.com | Shift in λmax due to intermolecular interactions. |

| Molar Absorptivity (ε) | Not specified in available literature. | Would require experimental determination. |

| Emission Maximum (λem) | Not specified in available literature. | Dependent on crystalline form and packing. |

| Fluorescence Quantum Yield (ΦF) | Not specified in available literature. | Highly sensitive to solid-state packing and polymorphism. |

| Fluorescence Lifetime (τF) | Not specified in available literature. | Can be influenced by quenching effects in the solid state. |

Advanced Mass Spectrometry for Molecular Compositional Verification and Fragment Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of IIK7 and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the IIK7 molecule, allowing for the verification of its elemental formula (C22H24N2O2). Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for generating gas-phase ions of the compound from the solid state.

Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its atoms. While specific fragmentation data for IIK7 is not publicly detailed, a hypothetical fragmentation pattern can be predicted based on its chemical structure.

| Technique | Information Obtained | Expected Results for IIK7 |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Verification of the elemental formula C22H24N2O2. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Characteristic fragments corresponding to the isoindolo[2,1-a]indole core and the butanoyl ethanamine side chain. |

Microscopic Imaging of IIK7 Solid-State Morphology

Microscopic techniques are indispensable for visualizing the morphology of solid IIK7, from the micrometer to the nanometer scale. This is critical for understanding properties such as solubility, dissolution rate, and bioavailability.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Size Distribution

SEM would be utilized to examine the surface features, shape, and size distribution of solid IIK7 particles. This technique provides high-resolution, three-dimensional images of the sample surface. For instance, studies on other pharmaceutical compounds have used SEM to characterize the morphology of microparticles, revealing them to be smooth and spherical. academicjournals.org A similar analysis of IIK7 would be crucial for quality control in manufacturing processes.

Transmission Electron Microscopy (TEM) for Internal Structure and Defect Analysis

TEM allows for the investigation of the internal structure of solid IIK7, including the identification of crystalline domains, amorphous regions, and any lattice defects. rruff.info This level of detail is important as the presence of defects can significantly impact the physical and chemical stability of the solid. In other complex organic molecules, TEM has been used to observe features like anti-phase domains and exsolution lamellae, which can influence the material's properties. rruff.info

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

AFM provides ultra-high-resolution, three-dimensional imaging of the surface at the nanoscale. univ-tours.fr This technique would be employed to measure surface roughness and to identify nanoscale features that are not resolvable by SEM. For example, in the context of drug-eluting contact lenses, AFM has been used to measure the average roughness of the lens surface. researchgate.net A similar characterization of solid IIK7 could provide insights into its surface energy and interactions with excipients in a formulated product.

| Microscopy Technique | Primary Information | Relevance to Solid IIK7 |

| Scanning Electron Microscopy (SEM) | Surface topography, particle shape, and size distribution. academicjournals.org | Quality control, understanding flowability and compaction properties. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and defects. rruff.info | Assessing solid-state stability and identifying different polymorphic forms. |

| Atomic Force Microscopy (AFM) | Nanoscale surface roughness and morphology. univ-tours.fr | Understanding surface energy, adhesion, and dissolution at the nanoscale. |

Computational and Theoretical Investigations of Iik7 in Solid State

Quantum Chemical Calculations of IIK7 Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.govrndsystems.com These methods solve the Schrödinger equation to yield information about electronic structure, molecular geometry, and energy. nih.gov

Density Functional Theory (DFT) for Ground State Properties and Electron Density Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure of medium to large molecules like IIK7. wikipedia.org For a solid-state analysis, DFT calculations would typically be performed on the molecule's crystal structure using periodic boundary conditions. nih.gov

These calculations would aim to determine the ground state energy, the optimized geometric parameters (bond lengths, angles, and dihedrals) within the crystal lattice, and the distribution of electron density. iosrjournals.org The electron density distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal. acs.org Properties like the molecular electrostatic potential surface would be mapped to identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions. iosrjournals.org

Table 1: Hypothetical DFT-Calculated Ground State Properties for a Representative Organic Molecule in the Solid State (Note: This table is illustrative and not based on actual data for IIK7.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -1250.5 Hartree | B3LYP/6-311G(d,p) |

| HOMO Energy | -6.2 eV | PBE0/def2-TZVP |

| LUMO Energy | -1.8 eV | PBE0/def2-TZVP |

| HOMO-LUMO Gap | 4.4 eV | PBE0/def2-TZVP |

Ab Initio Methods for High-Accuracy Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical parameters, are employed when high accuracy is required, particularly for predicting spectroscopic properties. nih.govmedchemexpress.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data. researchgate.net

For IIK7, ab initio calculations could be used to predict vibrational spectra (Infrared and Raman), which arise from the vibrations of atoms within the crystal lattice. researchgate.net Comparing the computed spectrum with experimental data is a rigorous test of the accuracy of the computational model and can aid in the interpretation of experimental results. researchgate.net Furthermore, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a link between the electronic environment of each nucleus and the experimentally observed NMR spectrum. researchgate.net

Molecular Dynamics Simulations of IIK7 Crystal Lattices

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the crystal lattice. acs.orgacs.org These simulations solve Newton's equations of motion for a system of interacting particles, with the forces between particles being calculated from a force field or from quantum mechanical calculations (ab initio MD). nih.govacs.org

Prediction of Thermal Stability and Solid-Solid Phase Transitions

MD simulations are a key tool for investigating the thermal stability of a crystal. guidetopharmacology.org By simulating the crystal lattice at various temperatures, one can observe the onset of structural changes, melting, or decomposition. uct.ac.za The simulations can track metrics such as the root-mean-square deviation (RMSD) of atomic positions to identify the temperature at which the lattice loses its ordered structure.

These simulations can also predict solid-solid phase transitions, where the material changes from one polymorphic form to another as a function of temperature or pressure. acs.org Such transitions are critical in the pharmaceutical industry, as different polymorphs can have different physical properties. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation for Thermal Analysis (Note: This table is illustrative and not based on actual data for IIK7.)

| Simulation Temperature (K) | Average Lattice Energy (kcal/mol) | Average Unit Cell Volume (ų) | System State |

|---|---|---|---|

| 100 | -45.2 | 1500.5 | Stable Crystal |

| 300 | -42.8 | 1512.3 | Stable Crystal |

| 450 | -35.1 | 1580.7 | Onset of Phase Transition |

Simulation of Crystal Growth Mechanisms and Defect Formation

Understanding how a crystal grows from a solution or melt is crucial for controlling its final form and quality. MD and Kinetic Monte Carlo simulations can model the microscopic processes of crystal growth, such as the attachment of molecules to the crystal surface and their subsequent diffusion and integration into the lattice. These simulations can reveal preferred growth faces and help predict the final crystal morphology.

Simulations can also provide insights into the formation of crystal defects, such as vacancies (missing molecules) or dislocations (disruptions in the regular lattice pattern). Since defects can significantly impact the physical and chemical properties of the solid, predicting their formation mechanisms is of great importance.

Crystal Structure Prediction (CSP) for Polymorphic Forms of IIK7

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures. These different forms, or polymorphs, can have distinct properties. Crystal Structure Prediction (CSP) is a computational methodology aimed at finding the most stable crystal structures for a given molecule from its chemical diagram alone. uniurb.it

CSP methods typically involve generating a vast number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. This requires accurate calculation of intermolecular interaction energies, often using a combination of force fields and periodic DFT calculations. The results of a CSP study provide a landscape of possible polymorphs, guiding experimental efforts to crystallize and characterize them. For a molecule with the conformational flexibility of IIK7, identifying the low-energy crystal structures would be a computationally intensive but valuable exercise. nih.gov

Energy Landscape Mapping for IIK7 Polymorphs

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of pharmaceutical compounds, influencing properties such as solubility, stability, and bioavailability. The computational mapping of a compound's polymorphic energy landscape is a powerful tool for predicting the existence of different crystalline forms and their relative stabilities.

Despite the importance of these investigations, there are no published studies that map the energy landscape of IIK7 polymorphs. Such a study would involve the use of computational methods to predict and rank the stability of various possible crystal packing arrangements of the IIK7 molecule.

Table 1: Hypothetical Data for IIK7 Polymorph Energy Landscape

| Polymorph | Space Group | Calculated Relative Energy (kJ/mol) | Predicted Stability |

| Form I | P2₁/c | 0.0 | Most Stable |

| Form II | P-1 | +2.5 | Metastable |

| Form III | C2/c | +5.1 | Metastable |

Note: This table is purely illustrative and is not based on experimental or calculated data. It serves to show the type of information that would be generated from an energy landscape mapping study.

Analysis of Intermolecular Interactions and Solid-State Packing Motifs

The arrangement of molecules in a crystal lattice and the nature of the intermolecular interactions that hold them together are fundamental to a compound's solid-state properties. While the interactions of IIK7 with its biological receptors have been a subject of docking studies, its self-assembly into a crystal remains uncharacterized. nih.govelifesciences.orgnih.gov

Quantification of Hydrogen Bonding Networks in IIK7 Crystals

Hydrogen bonds are strong, directional interactions that often dictate the packing motifs in molecular crystals. An analysis of the hydrogen bonding networks within IIK7 crystals would provide insight into the stability and structure of its solid forms. This would involve identifying potential hydrogen bond donors and acceptors on the IIK7 molecule and computationally modeling their interactions in a crystalline environment. Currently, no such quantification exists in the literature.

Investigation of Van der Waals and Aromatic Stacking Interactions

Table 2: Potential Intermolecular Interactions in Solid IIK7

| Interaction Type | Potential Functional Groups Involved | Status of Investigation |

| Hydrogen Bonding | Amide N-H, Carbonyl O, Methoxy (B1213986) O | Not Investigated |

| π-π Stacking | Indole (B1671886) ring, Isoindole ring | Not Investigated |

| Van der Waals | Alkyl chains, Aromatic surfaces | Not Investigated |

Chemical Reactivity and Reaction Mechanisms of Iik7 in Non Biological Contexts

Fundamental Reaction Pathways of IIK7 in Solution and Solid Phases

The chemical behavior of IIK7 can be understood by examining the intrinsic reactivity of its structural components. The molecule's complex scaffold, featuring both nucleophilic and electrophilic centers as well as basic sites, allows for several fundamental reaction pathways.

The primary site for nucleophilic substitution on the IIK7 molecule is the carbonyl carbon of the butanamide group. This reaction falls under the category of nucleophilic acyl substitution.

The butanamide moiety (-C(O)NHR) is generally less reactive towards nucleophiles compared to more activated carboxylic acid derivatives like acid chlorides or anhydrides. This reduced reactivity is due to the donation of the nitrogen atom's lone pair of electrons into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. Consequently, reactions such as hydrolysis typically require forcing conditions, for instance, heating in the presence of strong acids or bases. issr.edu.kh

While standard nucleophilic substitution is slow, specific reagents can effect transformations. For example, studies on similar N-substituted 3-oxobutanamides have shown that acetoxylation can be achieved at the α-carbon to the carbonyl group using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB). beilstein-journals.org

Table 1: Potential Nucleophilic Acyl Substitution Reactions of IIK7

| Nucleophile | Reagent/Conditions | Potential Product Type |

|---|---|---|

| Water (H₂O) | H₃O⁺ or OH⁻, heat | Hydrolysis to a carboxylic acid and an amine |

| Hydroxide (OH⁻) | NaOH(aq), heat | Saponification to a carboxylate salt and an amine. issr.edu.kh |

The fused isoindolo[2,1-a]indole core of IIK7 is composed of electron-rich aromatic and heteroaromatic rings, making it susceptible to electrophilic aromatic substitution (EAS). nih.govquizgecko.com The resonance donation from the nitrogen lone pairs significantly activates the heterocyclic rings towards attack by electrophiles. nih.gov

The likely sites of electrophilic attack can be predicted based on the known reactivity of indole (B1671886) and isoindole systems:

Indole Moiety : For indoles, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (a Wheland intermediate) is more stable. quizgecko.com

Isoindole Moiety : Isoindoles are highly reactive, with the α-position (C1) being particularly nucleophilic and prone to electrophilic attack. nih.gov

Benzene (B151609) Ring : The methoxy (B1213986) (-OCH₃) group on the benzene portion of the indole system is a strong activating group and directs electrophiles to the ortho and para positions relative to itself.

Given this, IIK7 is expected to readily undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under appropriate conditions, likely leading to a mixture of products due to the multiple activated sites. The synthesis of related isoindole derivatives often employs electrophilic substitution to introduce various functional groups. ontosight.ai

IIK7 possesses two nitrogen atoms with distinct basicities. The nitrogen atom of the butanamide group is considered non-basic because its lone pair is delocalized by resonance with the adjacent carbonyl group. quizgecko.com

In contrast, the tertiary nitrogen atom within the fused isoindolo[2,1-a]indole ring system is basic and can accept a proton from an acid. This behavior is characteristic of Brønsted-Lowry bases. ucm.es Protonation occurs at this nitrogenous center, forming a quaternary ammonium (B1175870) salt. The precise basicity, quantified by the pKa value, has not been experimentally reported but can be estimated using computational methods that are widely applied to druglike molecules. nih.govfigshare.comnih.gov

An interesting aspect of isoindole chemistry is that protonation can occur at the C1 carbon, forming an electrophilic isoindolium ion. nih.gov This "umpolung" or reversal of reactivity could potentially be exploited in IIK7 to facilitate reactions with nucleophiles at the C3 position. nih.gov

Table 2: Acid-Base Equilibrium of IIK7

| Species | Structure | Role |

|---|---|---|

| IIK7 (Base) | N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide | Proton Acceptor |

Electrophilic Reactions on the Aromatic Systems of IIK7

Solid-State Chemical Reactions Involving IIK7

Reactions conducted on IIK7 in its solid form are of significant interest, as they can lead to new materials or polymorphs and often proceed under environmentally benign, solvent-free conditions. While specific solid-state reactivity studies on IIK7 have not been published, its potential for such transformations can be inferred from its structure and the principles of solid-state chemistry.

Topochemical reactions are chemical transformations that occur in the solid state where the crystal lattice of the reactant exerts significant control over the stereochemistry of the product. The outcome is dictated by the precise arrangement and proximity of molecules in the crystal. rsc.orgbeilstein-journals.org For a reaction to occur, the reacting functional groups on adjacent molecules must be oriented appropriately, a concept famously summarized by Schmidt's criteria for [2+2] photocycloadditions, which require the reactive double bonds to be parallel and within a distance of approximately 4.2 Å.

IIK7 in its ground state does not possess photoreactive groups like alkenes that are typically involved in topochemical polymerizations. However, its polycyclic aromatic system could theoretically participate in photodimerization if the crystal packing forces two molecules into a suitable face-to-face arrangement. rsc.orgbeilstein-journals.org A detailed analysis would require the single-crystal X-ray structure of IIK7, which is not publicly available. Furthermore, synthetic modification of IIK7 to include reactive moieties could enable designed topochemical reactions in the solid state.

Mechanochemistry involves the use of mechanical energy, typically through grinding or milling, to induce chemical reactions or physical transformations in solids. aip.orgresearchgate.net This solvent-free technique is increasingly used in the pharmaceutical industry for synthesis, polymorph screening, and the formation of salts and cocrystals. rsc.orgrsc.org

Given that IIK7 is a solid with a basic nitrogen atom, mechanochemistry presents a viable pathway for specific transformations:

Salt Formation : Grinding solid IIK7 with a solid organic acid (e.g., citric acid or tartaric acid) could induce an acid-base reaction to form a new crystalline salt. This process, known as neat grinding or liquid-assisted grinding (with a catalytic amount of solvent), is an efficient, solvent-free method for producing pharmaceutical salts. units.it

Polymorph and Cocrystal Screening : High-energy milling can be used to screen for different polymorphic forms of IIK7 or to form cocrystals with other molecules (co-formers). These transformations are driven by the conversion of mechanical energy into chemical potential, which can overcome kinetic barriers to the formation of new solid phases. rsc.orgunits.it The resulting materials could exhibit altered physical properties such as solubility and stability.

Following a comprehensive search for the chemical compound "IIK7, solid," it has been determined that "IIK7" is not a standard or publicly documented chemical identifier in scientific literature within non-biological contexts. The search results for this identifier primarily lead to product listings on commercial supplier websites (which are excluded as per the instructions) or to a single study in the field of pharmacology concerning its effects on neuropathic pain, which falls outside the specified scope of non-biological chemical reactivity. mdpi.com

Therefore, the requested article cannot be generated. To fulfill the user's request, verifiable and peer-reviewed scientific data for a specific, named compound is required.

Solid State Engineering and Advanced Materials Aspects of Iik7

Polymorphism of IIK7: Identification, Characterization, and Control

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical attribute of pharmaceutical compounds as it can significantly influence properties like solubility, stability, and bioavailability. A thorough investigation of IIK7's polymorphism would be essential for its development as a solid dosage form.

Experimental Polymorph Screening Techniques and Their Methodologies

A comprehensive polymorph screen for IIK7 would involve a variety of techniques to induce the formation of different crystalline forms. These methodologies typically include:

Crystallization from a diverse range of solvents: Solvents with varying polarities, hydrogen bonding capabilities, and boiling points would be used to explore a wide crystallization space.

Varying crystallization temperature and cooling rates: Both rapid and slow cooling profiles, as well as isothermal crystallization at different temperatures, can yield different polymorphs.

Solvent evaporation: Slow and rapid evaporation techniques would be employed to generate crystals under different kinetic and thermodynamic conditions.

Slurry conversion: Suspending IIK7 in various solvents at different temperatures allows for the conversion of a less stable form to a more stable one over time.

Grinding and high-pressure crystallization: Mechanical stress and high pressure can induce polymorphic transformations.

The resulting solid forms would be analyzed using a suite of characterization techniques, as detailed in the table below.

| Analytical Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Provides a unique fingerprint for each crystalline form based on the crystal lattice. |

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms and molecules in a crystal. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as melting points, and can detect and quantify polymorphic forms. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the presence of solvates or hydrates. |

| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Provides information on molecular vibrations, which differ between polymorphs. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Offers detailed information about the local molecular environment in the solid state. |

Impact of Crystallization Conditions on Polymorphic Form Expression

The expression of a particular polymorphic form of IIK7 would be highly dependent on the crystallization conditions. Key factors influencing which polymorph crystallizes include:

Solvent: The interaction between the solute (IIK7) and the solvent molecules can direct the formation of a specific crystal lattice.

Supersaturation: The level of supersaturation at the point of nucleation can determine whether a metastable or stable form crystallizes.

Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth, thereby influencing the resulting polymorph.

Impurities: The presence of impurities can inhibit the growth of one polymorph while favoring another.

A systematic study would be required to map the polymorphic landscape of IIK7 as a function of these conditions to establish robust crystallization protocols.

Stability and Interconversion of Metastable Polymorphs

Metastable polymorphs are not the most thermodynamically stable form under a given set of conditions but can persist for a significant period. Understanding their stability is crucial.

Thermodynamic Stability: The relative stability of different polymorphs can be determined by their melting points (the highest melting point generally corresponds to the most stable form at the melting temperature) and by competitive slurry experiments.

Interconversion: Metastable forms can convert to more stable forms over time, a process that can be accelerated by heat, humidity, and mechanical stress. The kinetics of these transformations would need to be studied to ensure the long-term stability of a selected polymorphic form.

Co-crystallization and Salt Formation Strategies for IIK7 Material Modification

To enhance the physicochemical properties of IIK7, such as solubility, dissolution rate, and stability, co-crystallization and salt formation are common strategies.

Co-crystals: These are crystalline structures composed of two or more different molecules in the same crystal lattice. A screening process involving various co-formers (molecules that can form hydrogen bonds with IIK7) would be conducted. The resulting co-crystals would be characterized to assess any improvements in material properties.

Salts: If IIK7 has suitable ionizable groups, forming a salt with a pharmaceutically acceptable counter-ion could significantly improve its solubility and dissolution characteristics. This would involve reacting IIK7 with a selection of acids or bases and characterizing the resulting salt forms.

Amorphous Solid Dispersions (ASDs) of IIK7: Formation Mechanisms and Characterization

For poorly soluble compounds, formulating them as an amorphous solid dispersion (ASD) can lead to a significant enhancement in their dissolution rate and bioavailability.

Formation: ASDs of IIK7 would typically be prepared by dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent, followed by rapid solvent removal via techniques like spray drying or hot-melt extrusion. This process traps the drug in an amorphous, high-energy state within the polymer matrix.

Characterization: The resulting ASDs would be characterized to confirm the amorphous nature of IIK7 (using XRPD and DSC), assess drug-polymer interactions (using FTIR), and evaluate their dissolution performance and physical stability over time.

Surface Modification and Functionalization of IIK7 Solid Particles

Modifying the surface of solid IIK7 particles can improve properties such as wettability, flowability, and compatibility with other excipients in a formulation. researchgate.net

Techniques: Methods like coating with surfactants or polymers, or the adsorption of functional molecules onto the particle surface, could be employed. nih.gov For instance, coating with polyethylene (B3416737) glycol (PEG) can enhance stability and transport of therapeutic agents. researchgate.net

Functionalization: The surface could be functionalized to target specific tissues or to control the release rate of the drug. Characterization would involve techniques like contact angle measurements to assess wettability and electron microscopy to visualize the surface morphology. researchgate.netacademicjournals.org

Research on "IIK7, solid" Yields No Data for Non-Biological Composite Applications

A comprehensive investigation into the chemical compound "this compound" has revealed a significant lack of publicly available research and data concerning its solid-state engineering and integration into composite materials for non-biological applications.

Despite extensive searches for information on the material properties, fabrication methods, and performance characteristics of IIK7 within composite materials, the scientific literature appears to be focused exclusively on its pharmacological and biological effects.

The primary application of IIK7, as documented in numerous studies, is as a selective melatonin (B1676174) receptor agonist. wjgnet.comresearchgate.net Research has explored its potential in medical treatments, including for glaucoma and as a sleep aid. wjgnet.comresearchgate.net Its chemical formula is C22H24N2O2, and it is also known by its systematic name N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide. scbt.com

However, there is a complete absence of information regarding its use in non-biological fields such as electronics, energy storage, or as a structural component in advanced materials. Searches for the solid-state properties of IIK7, including its crystal structure and thermal stability in the context of materials science, have not yielded any relevant results for composite material applications.

Therefore, the creation of an article detailing the "," specifically focusing on its integration into composite materials for non-biological applications, is not possible based on the current body of scientific and technical information available.

Future Directions and Emerging Research Avenues for Iik7 Solid State Chemistry

Development of Advanced Analytical Techniques for IIK7 Solid Forms

There is no published research detailing the development of advanced analytical techniques specifically for the characterization of IIK7's solid forms. While standard methods such as elemental analysis have been used to characterize the compound, specialized investigations into its polymorphism, crystallinity, or other solid-state properties are not reported. uct.ac.za General analytical techniques in solid-state chemistry include X-ray diffraction, spectroscopy, and thermal analysis, which are used to understand the structure and phase transitions of solid materials. uobabylon.edu.iq However, the application and refinement of these techniques specifically for IIK7 have not been a subject of study.

Exploration of IIK7 in Novel Chemical Transformations within the Solid State

The scientific literature lacks any studies on the chemical transformations of IIK7 conducted within the solid state. Solid-state reactions, which occur without dissolving the reactants in a solvent, represent an important area of chemical synthesis, often leading to novel products or improved reaction efficiency. There are currently no documented instances of IIK7 being used as a reactant or precursor in such solid-state transformations.

Theoretical Advancements in Predicting IIK7 Solid-State Behavior and Properties

Computational and theoretical chemistry are powerful tools for predicting the behavior of molecules, including their solid-state properties like crystal structure and stability. While molecular modeling has been employed to understand the interaction of IIK7 with biological receptors, there is no evidence of theoretical models being developed to predict its solid-state behavior. elifesciences.org Research into the crystal structure of melatonin (B1676174) receptors has provided insights into ligand binding, but this does not extend to the intrinsic solid-state properties of IIK7 itself. nih.gov

Potential in Advanced Materials Science Applications (excluding biological or therapeutic uses)

Due to the prevailing focus on its biological activity, the potential of IIK7 in advanced materials science remains an open field of inquiry. sigmaaldrich.comdovepress.com Materials science applications often stem from a compound's unique electronic, optical, or mechanical properties in its solid form. For example, organic molecules with specific conjugated structures can be used in electronics or photonics. uobabylon.edu.iq However, no research has been published that investigates or suggests any such non-therapeutic, material-based applications for IIK7. Studies involving the compound have explored its use in drug-delivery systems, such as contact lenses, but these are tied to its therapeutic purpose and have noted challenges in delivery, which could be related to its solid-state characteristics. ucm.es

Q & A

Q. What are the primary methodologies for synthesizing and characterizing IIK7 in its solid form?

To synthesize IIK7, researchers typically employ solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via HPLC. Characterization involves:

- X-ray diffraction (XRD) to confirm crystalline structure.

- Differential scanning calorimetry (DSC) to analyze thermal stability.

- Nuclear magnetic resonance (NMR) for molecular conformation validation.

For purity assessment, mass spectrometry (MS) and elemental analysis are critical. Experimental protocols should adhere to reproducibility standards, as outlined in Beilstein Journal of Organic Chemistry guidelines .

Q. What in vitro assays are recommended to evaluate IIK7’s bioactivity in preclinical studies?

Key assays include:

- ROS (reactive oxygen species) detection using fluorescent probes (e.g., DCFH-DA) to measure oxidative stress mitigation .

- Apoptosis assays (e.g., TUNEL staining) to quantify DNA fragmentation in corneal epithelial cells .

- Western blotting for autophagy markers (LC3-II, p62) to assess autophagic flux modulation.

Researchers must validate assay conditions (e.g., cell lines, incubation times) against positive and negative controls to ensure reliability.

Advanced Research Questions

Q. How can contradictions in apoptosis-related data (e.g., BAX expression vs. TUNEL results) be resolved in IIK7 studies?

In a study on blue light (BL)-induced corneal damage, IIK7 reduced TUNEL-positive cells (late apoptosis marker) but did not significantly alter BAX (pro-apoptotic protein) levels . To reconcile this:

- Temporal analysis : BAX upregulation occurs early in apoptosis, while TUNEL detects late-stage DNA fragmentation.

- Complementary assays : Combine flow cytometry (Annexin V/PI staining) with caspase-3 activity assays to capture apoptosis progression.

- Mechanistic focus : Investigate IIK7’s role in mitochondrial stabilization, which may bypass BAX-dependent pathways .

Table 1 : Apoptosis Data Contradiction Analysis

| Parameter | BL Group | BL + IIK7 Group | Control Group |

|---|---|---|---|

| BAX Expression | High | Moderate | Low |

| TUNEL+ Cells | 45% | 12% | 5% |

| Source: Adapted from International Journal of Molecular Sciences (2024) |

Q. What experimental design considerations are critical for optimizing IIK7 dosage in in vivo models?

- Dose-response curves : Test IIK7 concentrations (e.g., 0.1–10 mg/kg) in murine models exposed to BL (100 J/cm²) to identify the EC₅₀ .

- Pharmacokinetics : Monitor plasma half-life and tissue distribution using radiolabeled IIK7.

- Endpoint selection : Include clinical parameters (tear volume, corneal fluorescein staining) alongside molecular biomarkers (ROS, LC3-II) .

- Control groups : Use vehicle (DMSO/PBS) and MT2 receptor knockout models to isolate IIK7-specific effects.

Q. How do researchers validate the specificity of IIK7 for melatonin MT2 receptors in solid-form studies?

- Competitive binding assays : Compare IIK7’s affinity (Kᵢ) for MT1 vs. MT2 receptors using radioligand displacement (e.g., ²¹⁵I-melatonin).

- Gene silencing : Knock down MT2 receptors in cell lines and assess loss of IIK7-mediated effects (e.g., reduced ROS suppression).

- Structural analogs : Test derivatives with modified functional groups to identify critical binding motifs.

Methodological Challenges and Solutions

Q. What strategies address variability in IIK7’s solubility and stability in solid-state formulations?

- Co-crystallization : Use excipients (e.g., cyclodextrins) to enhance aqueous solubility.

- Lyophilization : Optimize freeze-drying protocols to prevent degradation.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring .

Table 2 : Stability Parameters for IIK7 Formulations

| Condition | Purity Retention (%) | Degradation Products |

|---|---|---|

| 25°C, 60% RH | 98.5 | None detected |

| 40°C, 75% RH | 85.2 | 2 unidentified peaks |

Q. How can researchers design studies to differentiate IIK7’s autophagic effects from off-target apoptosis modulation?

- Autophagy inhibitors : Use 3-methyladenine (3-MA) or chloroquine to block autophagosome formation.

- Multi-omics integration : Combine transcriptomics (RNA-seq for autophagy genes) with proteomics (LC3-II turnover).

- Time-course experiments : Track autophagic flux (LC3-II/p62 ratio) hourly post-IIK7 administration .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing small-sample in vivo studies on IIK7?

Q. How can conflicting results between in vitro and in vivo models of IIK7 activity be resolved?

- Cross-model validation : Replicate key findings (e.g., ROS reduction) in 3D corneal organoids and murine models.

- Microenvironment factors : Account for tear film dynamics in vivo vs. static cell culture conditions.

- Dose equivalence : Adjust in vitro concentrations to match in vivo tissue bioavailability .

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.